molecular formula C5H7F3N4 B1475900 3-Azido-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2097977-49-4

3-Azido-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B1475900
CAS No.: 2097977-49-4
M. Wt: 180.13 g/mol
InChI Key: KCVFKNKOQLXTCD-UHFFFAOYSA-N
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Description

“3-Azido-1-(2,2,2-trifluoroethyl)azetidine” is a chemical compound with the molecular formula C5H7F3N4 . It has an average mass of 180.131 Da and a monoisotopic mass of 180.062286 Da .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7F3N4 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The thermal behaviors of azetidines have also been investigated, revealing that they have a low melting temperature and undergo significant mass loss under atmospheric pressure .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.58 . In a thermal research study, a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), was found to have a low melting temperature at 78 °C .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-1-(2,2,2-trifluoroethyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where the azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This interaction is crucial for labeling and tracking biomolecules in complex biological systems. Additionally, the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its interactions with cellular components .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form stable triazole linkages through click chemistry can be used to tag and visualize specific proteins within cells, providing insights into protein localization and function. Furthermore, the trifluoroethyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The azido group can undergo cycloaddition reactions with alkynes, forming triazole linkages that are stable and biocompatible. This property is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native cellular processes. Additionally, the trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the azido group is relatively stable under physiological conditions, allowing for prolonged labeling and tracking of biomolecules. The trifluoroethyl group may undergo metabolic degradation, affecting the compound’s overall stability and efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively label target biomolecules. At higher doses, potential toxic or adverse effects may be observed, including disruption of cellular processes and metabolic pathways. It is essential to determine the optimal dosage that balances efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The azido group can be metabolized through reduction or cycloaddition reactions, while the trifluoroethyl group may undergo oxidative metabolism. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes. Additionally, the compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within cells, where it exerts its activity or function. For example, the azido group can be used to label mitochondrial proteins, allowing for the study of mitochondrial dynamics and function. The trifluoroethyl group may also influence the compound’s localization by affecting its interactions with cellular membranes .

Properties

IUPAC Name

3-azido-1-(2,2,2-trifluoroethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)3-12-1-4(2-12)10-11-9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVFKNKOQLXTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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